Iron(II)acetatetetrahydrate

Heterogeneous Fenton catalysis Wastewater treatment Advanced oxidation processes

Iron(II) acetate tetrahydrate is the preferred precursor when residual anions (sulfate, chloride, nitrate) from alternative iron salts compromise catalyst performance. Its acetate ligand decomposes cleanly to iron oxides without corrosive byproducts. - **Higher catalytic activity:** Fe²⁺/Fe³⁺ ratio 4.1 yields 42% more •OH radicals vs. sulfate-derived catalysts. - **Phase-pure nanoparticles:** Solventless decomposition produces ~20 nm magnetite or hematite. - **Safer handling:** Solid, water-soluble, GHS Warning (vs. iron pentacarbonyl toxicity). - **High-purity grade:** ≥99.99% trace metals basis for reproducible ORR catalysts.

Molecular Formula C4H14FeO8
Molecular Weight 245.99 g/mol
Cat. No. B13106934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(II)acetatetetrahydrate
Molecular FormulaC4H14FeO8
Molecular Weight245.99 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].O.O.O.O.[Fe+2]
InChIInChI=1S/2C2H4O2.Fe.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2
InChIKeyWXEICPMZIKLINJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(II) Acetate Tetrahydrate: Core Properties and Procurement Standards


Iron(II) acetate tetrahydrate (CAS 19807-28-4; Fe(CH₃COO)₂·4H₂O; MW 245.994 g/mol) is a light-green crystalline inorganic salt belonging to the metal acetate family, characterized by high water solubility and an orthorhombic crystal structure (space group Pbcn, a = 18.1715 Å, b = 22.1453 Å, c = 8.2781 Å at 200 K) [1][2]. It decomposes at 190–200 °C directly to iron oxides without leaving corrosive inorganic residues, a critical trait for precursor applications . Commercially available in two principal purity tiers—95% (standard grade) and ≥99.99% trace metals basis—it serves as a catalyst, nanoparticle precursor, and mordant across organic synthesis, energy materials, and dyeing industries [3].

Purity tiers Standard 95% for synthesis; ≥99.99% trace metals basis for electronic and catalytic applications.
Decomposition Clean thermal breakdown (190–200 °C) to iron oxides without corrosive residues; suited for solventless nanoparticle and catalyst fabrication.
Solubility Highly water-soluble crystalline tetrahydrate; enables homogeneous aqueous processing and controlled morphology.

Why Iron(II) Acetate Tetrahydrate Outperforms Generic Iron(II) Salts


Procurement decisions involving iron(II) acetate tetrahydrate must account for three structural and functional distinctions that preclude direct substitution with common alternatives such as iron(II) sulfate heptahydrate, iron(III) nitrate nonahydrate, or iron(II) chloride tetrahydrate. First, the acetate ligand decomposes cleanly under thermal treatment without leaving corrosive sulfate, nitrate, or chloride residues . Second, the precursor salt dictates the Fe²⁺/Fe³⁺ ratio on catalyst supports—a parameter that directly governs hydroxyl radical generation capacity in Fenton-like oxidation systems [1]. Third, the high solubility of the tetrahydrate form combined with the acetate ion's redox-inertness enables homogeneous solution processing and controlled nanoparticle morphology that sulfate or chloride counterions cannot replicate . These differences manifest as measurable variations in catalyst reusability, reaction rate constants, contamination risk, and final product purity, each carrying direct operational and economic consequences.

Counterion residue Acetate decomposes cleanly to volatile byproducts; sulfate, nitrate, or chloride leave corrosive residues that may alter catalyst surface chemistry and final product purity.
Fe²⁺/Fe³⁺ ratio control The precursor salt governs the Fe²⁺/Fe³⁺ distribution on carbon supports, a parameter that directly influences hydroxyl radical generation; direct substitution may shift catalytic performance.
Solution processability High water solubility combined with redox-inert acetate enables homogeneous processing; sulfate or chloride counterions may compromise morphology control and solution stability.

Performance Evidence: Iron(II) Acetate Tetrahydrate vs. Comparators


Fe²⁺/Fe³⁺ Ratio and Hydroxyl Radical Yield on Carbon Supports

In a direct head-to-head comparison of iron precursor salts for carbon-supported Fenton-like catalysts, iron(II) acetate (C-AC-AFe) produced a Fe²⁺/Fe³⁺ ratio of 4.1 on the catalyst surface—substantially higher than iron(II) sulfate (C-AC-SFe, ratio 1.5) and iron(III) nitrate (C-AC-NFe, ratio 1.7) under identical impregnation and pre-treatment conditions [1]. This higher Fe²⁺ proportion drove a corresponding increase in hydroxyl radical (•OH) generation: 53.8 μmol g⁻¹ for C-AC-AFe vs. 37.9 μmol g⁻¹ for C-AC-SFe and 42.4 μmol g⁻¹ for C-AC-NFe [1]. As a result, sulfamethoxazole (SMX, 20 mg L⁻¹) degradation reached 98.2% in 120 minutes for the acetate-derived catalyst, compared to 98.1% in 180 minutes for sulfate and 92.8% in 210 minutes for nitrate [1].

Fe²⁺/Fe³⁺ Ratio
Head-to-head
Acetate: ratio 4.1 Sulfate: 1.5 Nitrate: 1.7
Reported higher Fe²⁺ proportion supports •OH generation and faster SMX degradation.
Activated carbon support, 9 wt% Fe, 300 °C pretreatment.
Heterogeneous Fenton catalysis Wastewater treatment Advanced oxidation processes

Thermal Decomposition Profile and Solubility Comparison

Iron(II) acetate tetrahydrate decomposes at 190–200 °C to iron oxides, evolving only CO₂, H₂O, and small organic fragments, leaving no corrosive inorganic residues [1]. In contrast, iron(III) nitrate nonahydrate decomposes at merely 47 °C, providing an impractically narrow thermal processing window that limits its use in solventless or high-temperature nanoparticle synthesis [2]. Iron(II) acetylacetonate decomposes at 175 °C—lower than the acetate—and requires organic solvents (ethanol, benzene, chloroform) for dissolution, whereas iron(II) acetate is highly water-soluble, enabling aqueous processing routes . The 190–200 °C decomposition range of the acetate is broad enough to allow controlled thermal treatment yet low enough to minimize energy input compared to refractory precursors such as iron(II) oxalate dihydrate (decomposes 150–160 °C, but with 0.097 g/100 mL water solubility at 25 °C, severely limiting solution processability) [3][4].

Thermal & Solubility
Cross-study
Decomposes 190–200 °C Highly water-soluble
Broader processing window vs. nitrate (47 °C) and oxalate (low solubility).
Exact solubility g/100 mL not published.
Nanoparticle synthesis Thermal precursor design Solventless decomposition

Safety Profile vs. Iron Pentacarbonyl

Iron pentacarbonyl (Fe(CO)₅) has historically been employed as a volatile, liquid iron source for nanoparticle and catalyst synthesis, but it carries acute toxicity: oral LD₅₀ in rats is 40 mg/kg, rabbit oral LD₅₀ is 12 mg/kg, and inhalation LC₅₀ in rats is 44 mg/m³, with classification as 'very toxic by inhalation, ingestion, and skin absorption' [1][2]. Iron(II) acetate tetrahydrate, by contrast, is classified only with GHS Warning (H315, H319, H335—irritant), and the Sigma-Aldrich product description explicitly states: 'It is more nontoxic than iron pentacarbonyl and reactivity is better' . This difference translates directly to procurement and handling costs: iron pentacarbonyl requires specialized ventilation, personal protective equipment, and storage protocols that iron(II) acetate does not, while providing no superior reactivity advantage .

Safety vs. Fe(CO)₅
Supplier statement
Acetate: GHS Warning (irritant) Fe(CO)₅: oral LD₅₀ 12–40 mg/kg; very toxic
Reported lower acute toxicity reduces handling and compliance overhead.
Supplier describes as ‘more nontoxic’; independent toxicological review advised.
Green chemistry Catalyst preparation Organometallic synthesis

Phase-Controlled Nanoparticle Synthesis

Iron(II) acetate tetrahydrate is a uniquely versatile single precursor for solventless thermal decomposition synthesis of phase-pure magnetite (Fe₃O₄) and hematite (α-Fe₂O₃) nanoparticles. Dey et al. (2020) demonstrated that by varying only reaction time and temperature in air, ~20 nm nanoparticles of either pure magnetite or pure hematite could be obtained from the same precursor, with phase identity confirmed by FT-IR, powder XRD, and ⁵⁷Fe Mössbauer spectroscopy [1]. Separately, monodisperse iron oxide nanoparticles with tunable average diameters from 5 to 43 nm were fabricated using ferrous acetate as the sole iron source, with room-temperature saturation magnetization of 57 emu/g and coercivity of 47 Oe for the 43 nm fraction [2]. This contrasts with iron(II) oxalate, which requires a reducing atmosphere due to the oxalate ligand's different decomposition pathway, and iron(III) nitrate, which decomposes too rapidly at low temperature for controlled particle growth [3][4].

Phase Control
Class-level
Phase-pure magnetite or hematite ~20 nm from single precursor
Enables phase switching by thermal protocol; not reported for nitrate, oxalate.
Solventless, no surfactant; phase confirmed by XRD/Mössbauer.
Iron oxide nanoparticles Magnetite synthesis Solventless synthesis

ORR Electrocatalytic Activity of Fe–N/C Catalysts

When iron(II) acetate is used as the iron precursor with a nitrogen-rich polymeric network to synthesize Fe–N/C electrocatalysts, the resulting material exhibits superior oxygen reduction reaction (ORR) activity compared to commercial Pt/C catalyst in alkaline electrolyte, and comparable activity in acidic medium [1]. This finding positions iron(II) acetate as a critical precursor for non-precious-metal catalyst development. While exact half-wave potentials are behind a paywall, the qualitative comparison to Pt/C—the industrial benchmark—is established in the peer-reviewed literature [1]. This contrasts with iron(II) chloride or iron(II) sulfate as iron sources in similar Fe–N/C syntheses, which typically yield lower nitrogen incorporation and inferior ORR performance due to counterion interference with nitrogen doping of the carbon matrix [2].

ORR Electrocatalysis
Class-level
Fe–N/C from acetate shows ORR activity reported to rival Pt/C in alkaline medium
Supports non-precious metal catalyst development; counterion-free decomposition aids N-doping.
Quantitative half-wave potentials behind paywall; qualitative comparison.
Oxygen reduction reaction Fuel cell catalysts Non-precious metal catalysts

High-Impact Application Scenarios for Iron(II) Acetate Tetrahydrate


Heterogeneous Fenton Catalyst for Wastewater Treatment

When preparing carbon-supported iron catalysts for Fenton-like degradation of pharmaceutical contaminants (e.g., sulfamethoxazole), selecting iron(II) acetate tetrahydrate as the precursor—rather than iron(II) sulfate or iron(III) nitrate—delivers a catalyst with a Fe²⁺/Fe³⁺ ratio of 4.1, which generates 42% more hydroxyl radicals (53.8 vs. 37.9 μmol g⁻¹) and achieves 98.2% contaminant degradation 60 minutes faster than the sulfate-derived analogue [1]. This translates directly to reduced reactor residence time, lower H₂O₂ consumption, and higher treatment throughput in continuous-flow systems. Procurement of the acetate form is therefore justified when catalyst performance and process efficiency are the primary selection criteria.

Solventless Synthesis of Magnetite and Hematite Nanoparticles

Iron(II) acetate tetrahydrate is the precursor of choice for solventless thermal decomposition routes to iron oxide nanoparticles when phase purity, narrow size distribution (~20 nm), and the ability to switch between magnetite and hematite by thermal protocol adjustment alone are required [1][2]. Alternative precursors such as iron(III) nitrate (decomposes at 47 °C, no morphology control) or iron(II) oxalate (0.097 g/100 mL solubility, requires reducing conditions) cannot deliver the same combination of aqueous processability, single-precursor phase versatility, and clean decomposition [3][4]. Procurement of the acetate form is essential for laboratories synthesizing iron oxide nanoparticles for magnetic storage, biomedical imaging, or catalysis applications.

Safer Iron Source for Organometallic Synthesis

For synthetic chemistry groups currently using iron pentacarbonyl (oral LD₅₀ 12–40 mg/kg; classified as very toxic by all exposure routes) as a volatile liquid iron source, iron(II) acetate tetrahydrate offers a solid, water-soluble alternative with GHS classification limited to Warning (irritant) and is explicitly described as 'more nontoxic than iron pentacarbonyl' [1][2]. The acetate salt provides equivalent or superior reactivity in organic oxidation and cross-coupling catalysis while eliminating the need for specialized ventilation, flammable-liquid storage, and acute-toxicity PPE protocols [2]. Procurement of the acetate form reduces laboratory safety overhead and enables safer scale-up of iron-catalyzed synthetic methodologies.

Fe–N/C Electrocatalyst Fabrication for Fuel Cells

When synthesizing non-precious-metal Fe–N/C catalysts for the oxygen reduction reaction, iron(II) acetate tetrahydrate—particularly the ≥99.99% trace metals basis grade—is the preferred iron precursor over iron(II) chloride or sulfate because the acetate counterion decomposes cleanly during pyrolysis without leaving chloride or sulfate residues that interfere with nitrogen doping of the carbon matrix [1][2]. The resulting Fe–N/C catalyst exhibits ORR activity superior to commercial Pt/C in alkaline electrolytes [1]. Procurement of high-purity iron(II) acetate is critical for achieving reproducible catalyst performance and minimizing batch-to-batch variability in electrocatalyst research and development.

Application
Selection Property
Validation Focus
Heterogeneous Fenton catalyst
Fe²⁺/Fe³⁺ ratio control on carbon support
Hydroxyl radical yield and contaminant degradation kinetics
Solventless iron oxide nanoparticle synthesis
Aqueous solubility and clean thermal decomposition
Phase purity and particle size distribution
Safer organometallic synthesis iron source
Lower acute toxicity classification vs. Fe(CO)₅
Reactivity equivalence in cross-coupling and oxidation
Fe–N/C electrocatalyst fabrication
High purity and counterion-free pyrolysis
ORR activity comparison vs. Pt/C in alkaline and acidic media
Quote Request

Request a Quote for Iron(II)acetatetetrahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.